molecular formula C13H9F4NO B1329154 4-(4-Fluorophenoxy)-2-(trifluoromethyl)aniline CAS No. 946784-69-6

4-(4-Fluorophenoxy)-2-(trifluoromethyl)aniline

Cat. No.: B1329154
CAS No.: 946784-69-6
M. Wt: 271.21 g/mol
InChI Key: JYXYSTKHJJWGRL-UHFFFAOYSA-N
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Description

4-(4-Fluorophenoxy)-2-(trifluoromethyl)aniline is an organic compound characterized by the presence of fluorine atoms attached to both phenoxy and aniline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenoxy)-2-(trifluoromethyl)aniline typically involves the following steps:

    Nitration: The starting material, 4-fluorophenol, undergoes nitration to form 4-fluoronitrobenzene.

    Reduction: The nitro group in 4-fluoronitrobenzene is reduced to form 4-fluoroaniline.

    Trifluoromethylation: The 4-fluoroaniline is then subjected to trifluoromethylation to introduce the trifluoromethyl group.

    Coupling Reaction: Finally, the 4-fluoroaniline derivative is coupled with 4-fluorophenol to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenoxy)-2-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

4-(4-Fluorophenoxy)-2-(trifluoromethyl)aniline has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.

    Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Biological Research: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.

    Industrial Applications: It is utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenoxy)-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorine atoms enhance its binding affinity and selectivity, allowing it to modulate the activity of these targets. The trifluoromethyl group also contributes to the compound’s lipophilicity, facilitating its penetration into biological membranes and tissues.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorophenoxy)-3-(trifluoromethyl)aniline
  • 4-(4-Fluorophenoxy)aniline
  • 4-(Trifluoromethyl)aniline

Uniqueness

4-(4-Fluorophenoxy)-2-(trifluoromethyl)aniline is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(4-fluorophenoxy)-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4NO/c14-8-1-3-9(4-2-8)19-10-5-6-12(18)11(7-10)13(15,16)17/h1-7H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYXYSTKHJJWGRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=C(C=C2)N)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801229758
Record name 4-(4-Fluorophenoxy)-2-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801229758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946784-69-6
Record name 4-(4-Fluorophenoxy)-2-(trifluoromethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946784-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Fluorophenoxy)-2-(trifluoromethyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801229758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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